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molecular formula C10H7Br2N B2985734 1-(2,6-dibromophenyl)-1H-pyrrole CAS No. 1372804-17-5

1-(2,6-dibromophenyl)-1H-pyrrole

Cat. No. B2985734
M. Wt: 300.981
InChI Key: DFSHJVXKRFBSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09324505B2

Procedure details

To a 200 mL round bottom flask was added 2,6-dibromoaniline (8.63 g, 34.7 mmol, 1.0 equiv.), dichloroethane (35.0 mL, 1.0 M), acetic acid (35.0 mL, 1.0 M), and 2,5-dimethoxytetrahydrofuran (10.5 mL, 3.3 M). A reflux condenser was fitted to the flask and the mixture was heated to reflux for 2 hours. During this time the solution slowly changes colors from clear to yellow. An aliquot was removed and the reaction was judged complete by NMR. The mixture was diluted with CH2Cl2, rinsed with H2O, and then rinsed with saturated aqueous K2CO3. The organic layer was dried over MgSO4 and filtered through a pad of SiO2 with CH2Cl2 as eluent. The oil was place under high vacuum overnight to remove the excess 2,5-dimethoxytetrahydrofuran. During this time 1-(2,6-dibromophenyl)-1H-pyrrole, 2, changes to a white solid (8.72 g, 29.1 mmol, 84%). 1H NMR (400 MHz, CDCl3) δ7.68 (d, J=8.0 Hz, 2H), 7.18 (t, J=8.4 Hz, 2H), 6.72 (t, J=2.0 Hz, 2H), 6.42 (t, J=2.0 Hz, 2H).
Quantity
8.63 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
8.72 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([Br:9])[C:3]=1[NH2:4].ClC(Cl)C.CO[CH:16]1[CH2:20][CH2:19][CH:18](OC)O1>C(O)(=O)C>[Br:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([Br:9])[C:3]=1[N:4]1[CH:16]=[CH:20][CH:19]=[CH:18]1

Inputs

Step One
Name
Quantity
8.63 g
Type
reactant
Smiles
BrC1=C(N)C(=CC=C1)Br
Name
Quantity
35 mL
Type
reactant
Smiles
ClC(C)Cl
Name
Quantity
10.5 mL
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
solid
Quantity
8.72 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reflux condenser was fitted to the flask
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
An aliquot was removed
ADDITION
Type
ADDITION
Details
The mixture was diluted with CH2Cl2
WASH
Type
WASH
Details
rinsed with H2O
WASH
Type
WASH
Details
rinsed with saturated aqueous K2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through a pad of SiO2 with CH2Cl2 as eluent
CUSTOM
Type
CUSTOM
Details
under high vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to remove the excess 2,5-dimethoxytetrahydrofuran

Outcomes

Product
Name
Type
Smiles
BrC1=C(C(=CC=C1)Br)N1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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